3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-13-5-2-3-8-17(13)18-22-20-24(23-18)16(12-29-20)9-10-21-19(26)14-6-4-7-15(11-14)25(27)28/h2-8,11-12H,9-10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQUNSAWCMUOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2,4-Triazole-3-thiol with N-(o-Tolyl)maleimide
The thiazolo-triazole scaffold is constructed via a [2+3]-cyclocondensation reaction.
Procedure :
- Reactants : 1,2,4-Triazole-3-thiol (1.0 equiv) and N-(o-tolyl)maleimide (1.1 equiv) are refluxed in anhydrous ethanol under nitrogen.
- Conditions : 80°C for 12 hours, yielding 5-(o-tolyl)-5,6-dihydrothiazolo[3,2-b]triazol-6-one as a pale-yellow solid.
- Yield : 67–72%.
Characterization :
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45–7.32 (m, 4H, aromatic), 4.21 (s, 2H, CH$$2$$), 2.35 (s, 3H, CH$$_3$$).
- X-ray Crystallography : Confirms planar geometry and regioselective cyclization.
Functionalization of the Thiazolo-Triazole Core
Alkylation to Introduce the Ethyl Linker
The 6-position of the thiazolo-triazole is alkylated to attach the ethyl spacer.
Procedure :
- Reactants : 5-(o-Tolyl)thiazolo[3,2-b]triazol-6-one (1.0 equiv) and 1,2-dibromoethane (2.0 equiv) in DMF with K$$2$$CO$$3$$.
- Conditions : 60°C for 8 hours, affording 6-(2-bromoethyl)-5-(o-tolyl)thiazolo[3,2-b]triazole.
- Yield : 64–71%.
Characterization :
Amidation with 3-Nitrobenzoyl Chloride
Nucleophilic Acyl Substitution
The bromoethyl intermediate undergoes amidation with 3-nitrobenzoyl chloride.
Procedure :
- Reactants : 6-(2-Bromoethyl)-5-(o-tolyl)thiazolo[3,2-b]triazole (1.0 equiv) and 3-nitrobenzoyl chloride (1.2 equiv) in THF with Et$$_3$$N.
- Conditions : 0°C to room temperature, 6 hours, yielding the target compound.
- Yield : 58–65%.
Characterization :
- HRMS (ESI) : m/z [M + H]$$^+$$ calcd for C$${22}$$H$${19}$$N$$5$$O$$3$$S: 441.1210; found: 441.1203.
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (NO$$_2$$).
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Reaction Monitoring
- HPLC Purity : >98% after column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3).
- Side Products : <5% dimerization during alkylation, mitigated by excess dibromoethane.
Spectroscopic and Crystallographic Validation
Nuclear Magnetic Resonance (NMR)
X-ray Diffraction
Single-crystal analysis verifies the trans configuration of the ethyl linker and coplanarity of the thiazolo-triazole and benzamide moieties.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. The nitro group and the fused thiazole-triazole ring system play crucial roles in its activity, potentially through electron transfer or binding interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Substituent Position : Ortho-substituted aryl groups (e.g., o-tolyl) introduce steric effects that could hinder interactions with flat binding pockets, unlike para-substituted analogs .
Critical Analysis of Substituent Effects
Nitro Group vs. Halogen/Methoxy Groups
- May contribute to redox-mediated cytotoxicity .
- Chloro (Cl) : Improves lipophilicity, aiding membrane penetration but possibly reducing aqueous solubility.
- Methoxy (OCH₃) : Increases solubility and hydrogen-bonding capacity, favorable for target engagement in polar active sites .
Thiazolo-Triazole Core Modifications
- o-Tolyl vs.
Biological Activity
The compound 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS Number: 946206-37-7) is a complex organic molecule that incorporates thiazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. The structure features a nitro group attached to a benzamide backbone linked to a thiazolo-triazole system. The presence of these heterocyclic rings is significant as they contribute to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 946206-37-7 |
Antimicrobial Properties
Research indicates that compounds containing the 3-nitro-1,2,4-triazole nucleus exhibit significant antimicrobial activity. These compounds have been shown to be effective against various pathogens, including those responsible for tuberculosis , leishmaniasis , and fungal infections . The mechanisms of action typically involve the inhibition of ergosterol biosynthesis and activation by nitroreductase enzymes, which can prevent cross-resistance .
Anticancer Activity
Recent studies suggest that similar triazole derivatives demonstrate promising anticancer properties. For instance, compounds with thiazole and triazole structures have been tested against various cancer cell lines, showing cytotoxic effects that surpass those of standard chemotherapy agents like doxorubicin . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance anticancer efficacy .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Interference with DNA Synthesis : Similar compounds have shown potential in targeting DNA replication processes in both microbial and cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through apoptotic pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of 3-nitro-1,2,4-triazoles exhibited potent activity against Mycobacterium tuberculosis. The study highlighted the importance of the nitro group in enhancing antimicrobial potency compared to non-nitro analogs .
- Anticancer Activity Evaluation : Another research effort evaluated the cytotoxicity of thiazole-containing compounds against various cancer cell lines. Results indicated that modifications in the thiazole ring significantly impacted their effectiveness against cancer cells .
- SAR Analysis : A comprehensive SAR analysis was conducted on related compounds, revealing that electron-withdrawing groups on the aromatic rings significantly improved anticancer activity while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
